tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate
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Overview
Description
tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate typically involves the iodination of a pyrazole derivative followed by carbamation. One common method starts with 1-methyl-1H-pyrazole, which is iodinated using iodine and a suitable oxidizing agent. The iodinated product is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Biological Studies: It serves as a tool in studying biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely but often include key proteins or nucleic acids involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-bromo-1-methyl-1H-pyrazol-5-yl)carbamate
- tert-Butyl (4-cyano-1-methyl-1H-pyrazol-5-yl)carbamate
- tert-Butyl (4-ethynyl-1-methyl-1H-pyrazol-5-yl)carbamate
Uniqueness
tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate is unique due to the presence of the iodine atom, which makes it particularly useful in coupling reactions and as a precursor for further functionalization. The iodine atom can be easily substituted, allowing for the synthesis of a wide variety of derivatives .
Properties
Molecular Formula |
C9H14IN3O2 |
---|---|
Molecular Weight |
323.13 g/mol |
IUPAC Name |
tert-butyl N-(4-iodo-2-methylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C9H14IN3O2/c1-9(2,3)15-8(14)12-7-6(10)5-11-13(7)4/h5H,1-4H3,(H,12,14) |
InChI Key |
CJVSPKAJUFZQMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1C)I |
Origin of Product |
United States |
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